molecular formula C10H16ClNO B1651606 2-(4-methoxyphenyl)propan-1-amine hydrochloride CAS No. 13062-93-6

2-(4-methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1651606
CAS No.: 13062-93-6
M. Wt: 201.69 g/mol
InChI Key: OIEDDBZNPJUMGS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)propan-1-amine hydrochloride: is a synthetic compound belonging to the phenethylamine class. It is known for its stimulant and hallucinogenic properties. The compound has a molecular formula of C10H15NO · ClH and a molecular weight of 201.693 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)propan-1-amine hydrochloride typically involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in anhydrous ethanol containing three equivalents of hydrochloric acid (HCl). The final product is extracted as the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-methoxyphenyl)propan-1-amine hydrochloride is used as a precursor for synthesizing other complex organic compounds. It serves as a building block in organic synthesis.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.

Industry: In the industrial sector, it may be used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a norepinephrine releasing agent, leading to increased levels of norepinephrine in the synaptic cleft. This results in heightened alertness, energy, and potential hallucinogenic effects.

Comparison with Similar Compounds

    Beta-methylphenethylamine: Shares structural similarities but differs in its pharmacological profile.

    Phenethylamine: A simpler structure with different effects on the central nervous system.

    Amphetamine: A well-known stimulant with a similar core structure but distinct pharmacological properties.

Uniqueness: 2-(4-methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct stimulant and hallucinogenic properties compared to its analogs .

Properties

IUPAC Name

2-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(7-11)9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEDDBZNPJUMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926837
Record name 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-93-6
Record name Phenethylamine, p-methoxy-beta-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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